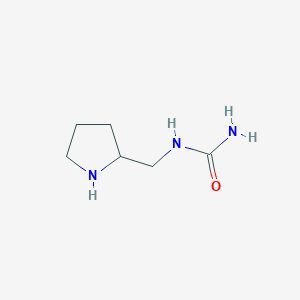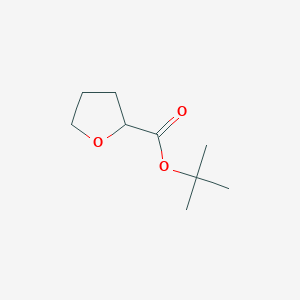![molecular formula C14H17NO3 B1445237 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid CAS No. 1482156-51-3](/img/structure/B1445237.png)
4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid
Übersicht
Beschreibung
4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid is a chemical compound with the CAS Number: 1482156-51-3 . It has a molecular weight of 247.29 g/mol . The IUPAC name for this compound is 4-{[(cyclobutylmethyl)(methyl)amino]carbonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3/c1-15(9-10-3-2-4-10)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetic properties of compounds related to 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid have been studied extensively. For example, NO-1886, a compound structurally similar to 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid, has been observed to undergo metabolic transformations involving mono-hydrolysis of the diethyl phosphonate and hydrolysis of the amide bond. These studies provide insights into the metabolic pathways and the bioavailability of such compounds in biological systems, contributing to the understanding of their pharmacokinetics and metabolism in different animal models (Morioka et al., 1996), (Morioka et al., 2003).
Biological Activity and Potential Therapeutic Applications
Several studies have focused on the biological activity and potential therapeutic applications of compounds structurally related to 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid. For instance, the compound 4-methyl-3-nitro-benzoic acid demonstrated significant inhibition of cell migration in various tumor cells and showed promising results as a new drug in the treatment of malignant tumors (Li et al., 2010). Additionally, trans-4-substituted cyclohexanecarboxylic acid derivatives, such as 11b, have been identified as potent VLA-4 antagonists with favorable pharmacokinetic properties, highlighting their potential in therapeutic applications (Muro et al., 2009).
Safety and Hazards
Wirkmechanismus
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). Factors such as the compound’s size, polarity, and solubility can influence these processes .
The action environment, including factors like pH, temperature, and the presence of other molecules, can affect a compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
4-[cyclobutylmethyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-15(9-10-3-2-4-10)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJAAYGZSEGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)











